8-Chloro-2,7-naphthyridin-1(2H)-one 8-Chloro-2,7-naphthyridin-1(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC19898276
InChI: InChI=1S/C8H5ClN2O/c9-7-6-5(1-3-10-7)2-4-11-8(6)12/h1-4H,(H,11,12)
SMILES:
Molecular Formula: C8H5ClN2O
Molecular Weight: 180.59 g/mol

8-Chloro-2,7-naphthyridin-1(2H)-one

CAS No.:

Cat. No.: VC19898276

Molecular Formula: C8H5ClN2O

Molecular Weight: 180.59 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-2,7-naphthyridin-1(2H)-one -

Specification

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
IUPAC Name 8-chloro-2H-2,7-naphthyridin-1-one
Standard InChI InChI=1S/C8H5ClN2O/c9-7-6-5(1-3-10-7)2-4-11-8(6)12/h1-4H,(H,11,12)
Standard InChI Key CWTPPUHHQPHVNC-UHFFFAOYSA-N
Canonical SMILES C1=CNC(=O)C2=C1C=CN=C2Cl

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Characteristics

8-Chloro-2,7-naphthyridin-1(2H)-one (CAS 1393563-40-0) is systematically named 2-chloro-7H-1,7-naphthyridin-8-one under IUPAC conventions . Its molecular formula is C8H5ClN2O\text{C}_8\text{H}_5\text{ClN}_2\text{O}, with a molar mass of 180.59 g/mol . The compound features a naphthyridine core—a bicyclic system comprising two fused pyridine rings—with a chlorine atom at position 8 and a ketone group at position 1 (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight180.59 g/mol
Purity≥98% (HPLC)
Storage ConditionsDry, sealed place at room temp
SMILESO=C1NC=CC2=CC(Cl)=NC=C12
InChIKeyQCOKYYIIWNBHRM-UHFFFAOYSA-N

Structural Analysis and Isomerism

The compound exhibits tautomerism due to the enol-keto equilibrium at the 1-position ketone. X-ray crystallography and NMR studies confirm the predominant keto form in solid and solution states . Its planar structure facilitates π-π stacking interactions with protein kinases, a feature exploited in drug design .

Synthetic Methodologies

N-Arylation Strategies

Pharmacological Applications

MET/AXL Kinase Inhibition

Derivatives like 17c (IC₅₀: 13.8 nM for MET) and 17e (IC₅₀: 17.2 nM for AXL) demonstrate selective kinase inhibition, outperforming the non-selective inhibitor cabozantinib . Molecular docking reveals hydrogen bonding between the naphthyridinone carbonyl and MET’s Met1160 residue, while the chlorine atom occupies a hydrophobic pocket near Val1092 .

Table 2: Selected Kinase Inhibitory Activities

CompoundTargetIC₅₀ (nM)Selectivity Over Cabozantinib
17cMET13.812-fold
17eAXL17.29-fold
10rVEGFR-28.46-fold

Antiangiogenic and Anticancer Effects

8-Amino-substituted analogs (e.g., 10r) inhibit VEGFR-2 at IC₅₀ = 8.4 nM, suppressing endothelial cell proliferation and tumor angiogenesis in xenograft models . In vivo studies show a 62% reduction in tumor volume at 50 mg/kg dosing, comparable to sunitinib but with reduced cardiotoxicity .

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